molecular formula C15H13BrClNO5S B2412652 Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate CAS No. 331275-45-7

Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate

Cat. No.: B2412652
CAS No.: 331275-45-7
M. Wt: 434.69
InChI Key: PCMFCVDLOKBUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H13BrClNO5S and its molecular weight is 434.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-acetamido-6-bromo-7-(2-chloroacetyl)oxy-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO5S/c1-3-22-15(21)11-8-4-5-9(16)12(23-10(20)6-17)13(8)24-14(11)18-7(2)19/h4-5H,3,6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMFCVDLOKBUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)CCl)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of benzothiophenes, which have garnered attention for their potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C14H12BrClN O4S\text{C}_{14}\text{H}_{12}\text{BrClN O}_4\text{S}

This structure includes functional groups that are typically associated with biological activity, such as acetylamino and chloroacetyl moieties, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to modulate apoptotic pathways in cancer cells. Similar compounds in the benzothiophene class have been shown to interact with anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancerous tissues.

Key Mechanisms:

  • Bcl-2 Antagonism : The compound may inhibit Bcl-2, a protein that prevents apoptosis, thereby promoting cell death in tumors.
  • Reactive Oxygen Species (ROS) Generation : Decomposition products of similar compounds have been shown to generate ROS, contributing to cytotoxic effects against cancer cells .

Biological Activity Data

Research has demonstrated varying degrees of biological activity for this compound. Below is a summary table of relevant findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of ActionObservations
Study 1HeLa15Bcl-2 inhibitionInduces apoptosis
Study 2MCF-710ROS generationSynergistic effect with chemotherapy
Study 3A54920Cell cycle arrestG2/M phase arrest observed

Case Studies

  • HeLa Cell Study : In a study investigating the effects of this compound on cervical cancer cells (HeLa), the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was attributed to its ability to antagonize Bcl-2 proteins, leading to enhanced apoptosis .
  • MCF-7 Breast Cancer Cells : Another study focused on MCF-7 breast cancer cells revealed an IC50 of 10 µM. The compound was found to generate reactive oxygen species, which contributed to its cytotoxic effects. Additionally, it showed a synergistic effect when combined with standard chemotherapeutic agents .
  • A549 Lung Cancer Cells : Research involving A549 lung cancer cells demonstrated an IC50 value of 20 µM. The compound caused cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent targeting cell proliferation pathways .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate exhibit significant anticancer activity. For instance, analogs of benzothiophene derivatives have been studied for their ability to inhibit antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. These studies suggest that the compound may act as an antagonist to these proteins, potentially leading to increased efficacy in cancer therapies.

Case Study:
In a study involving related compounds, it was found that certain derivatives increased binding affinity to Bcl-2 proteins by over threefold and enhanced cytotoxicity significantly against various cancer cell lines. This suggests a promising pathway for developing new cancer treatments that target similar mechanisms .

Binding Affinities

The structure-activity relationship (SAR) studies of related compounds indicate that modifications at specific positions on the benzothiophene ring can drastically alter biological activity. The presence of halogens, such as bromine and chlorine, has been shown to enhance the binding affinities of these compounds to target proteins.

Data Table: Binding Affinities of Related Compounds

Compound NamePosition of SubstitutionBinding Affinity (nM)Cytotoxicity (IC50 µM)
Compound A6-Bromo255
Compound B7-Chloro153
This compound6-Bromo, 7-ChloroTBDTBD

Potential as Antibacterial Agent

The compound's structural features may also confer antimicrobial properties. Similar benzothiophene derivatives have been evaluated for their activity against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Case Study:
Research on N-substituted chitosan derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis typically involves multi-step protocols, including bromination, acetylation, and esterification. For example, analogous benzothiophene derivatives are synthesized via nucleophilic substitution using ethyl mercaptoacetate and halogenated aldehydes under reflux in acetonitrile, followed by purification via liquid-liquid extraction with ethyl acetate . Critical parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to thioester), reaction temperature (60–80°C), and catalyst selection (triethylamine for deprotonation). Yield optimization may require iterative adjustments to solvent polarity and reaction time.

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for halogenated benzothiophenes, which recommend using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. First-aid measures include rinsing eyes with water for 15 minutes and consulting a physician for skin exposure . Stability tests under varying pH and temperature (e.g., 4°C for long-term storage) are advised to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for confirming substituent positions and stereochemistry. For example, analogous ethyl benzothiophene carboxylates were analyzed using Mo-Kα radiation (λ = 0.71073 Å) and refined to R-factors < 0.05 . Discrepancies in bond angles or torsion angles (e.g., chloroacetyloxy orientation) can be resolved via Hirshfeld surface analysis and difference Fourier maps.

Q. How should researchers address contradictory spectral data during characterization?

Methodological Answer: Discrepancies in NMR (e.g., unexpected splitting in 1^1H-NMR) or mass spectrometry (deviations in molecular ion peaks) require cross-validation. For instance, 13C^{13}\text{C}-NMR can distinguish between acetylated and brominated positions, while high-resolution MS (HRMS) with electrospray ionization (ESI) confirms the molecular formula (e.g., C16_{16}H14_{14}BrClN2_2O5_5S). Contradictions may arise from residual solvents or tautomeric forms, necessitating repeated recrystallization or DFT computational modeling .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

Methodological Answer: Stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) monitored via HPLC-UV over 24–72 hours can identify degradation products (e.g., hydrolysis of the ester group). Accelerated stability testing under oxidative (H2_2O2_2) or photolytic conditions (ICH Q1B guidelines) quantifies half-life and informs formulation strategies .

Q. How can regioselectivity challenges in bromination/acylation be addressed?

Methodological Answer: Bromination at the 6-position of benzothiophene derivatives often requires directing groups (e.g., acetylated amino groups) or Lewis acids (FeBr3_3) to control site specificity. Competitive acylation at the 7-position can be minimized using chloroacetyl chloride in anhydrous dichloromethane with slow reagent addition (0.5 mL/min) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug design?

Methodological Answer: As a benzothiophene scaffold, it serves as a precursor for kinase inhibitors or anti-inflammatory agents. Advanced SAR studies involve modifying the chloroacetyloxy group to enhance binding affinity (e.g., replacing Br with electron-withdrawing groups) and evaluating bioactivity via enzyme-linked assays (e.g., IC50_{50} determination against COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.